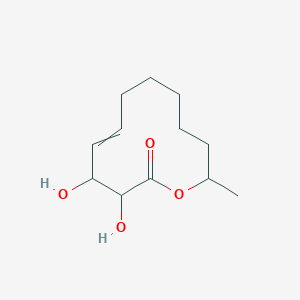
3,4-Dihydroxy-12-methyl-1-oxacyclododec-5-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydroxy-12-methyl-1-oxacyclododec-5-en-2-one is a complex organic compound with significant interest in various scientific fields
Méthodes De Préparation
The synthesis of 3,4-Dihydroxy-12-methyl-1-oxacyclododec-5-en-2-one involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction may involve the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve the desired cyclic structure . Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
3,4-Dihydroxy-12-methyl-1-oxacyclododec-5-en-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has been studied for its potential antioxidant properties . In medicine, derivatives of this compound have shown promise in anti-cancer research due to their ability to inhibit specific enzymes and pathways involved in cancer cell proliferation . Additionally, it has industrial applications in the synthesis of various pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 3,4-Dihydroxy-12-methyl-1-oxacyclododec-5-en-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of oxidative stress.
Comparaison Avec Des Composés Similaires
3,4-Dihydroxy-12-methyl-1-oxacyclododec-5-en-2-one can be compared with similar compounds such as 12-Methyloxacyclododec-9-en-2-one and other oxacyclododec-5-en-2-one derivatives . These compounds share similar structural features but differ in their specific functional groups and stereochemistry. The uniqueness of this compound lies in its specific hydroxyl and methyl substitutions, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
109613-32-3 |
|---|---|
Formule moléculaire |
C12H20O4 |
Poids moléculaire |
228.28 g/mol |
Nom IUPAC |
3,4-dihydroxy-12-methyl-1-oxacyclododec-5-en-2-one |
InChI |
InChI=1S/C12H20O4/c1-9-7-5-3-2-4-6-8-10(13)11(14)12(15)16-9/h6,8-11,13-14H,2-5,7H2,1H3 |
Clé InChI |
GZDQOCJUSLPXLU-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCCC=CC(C(C(=O)O1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


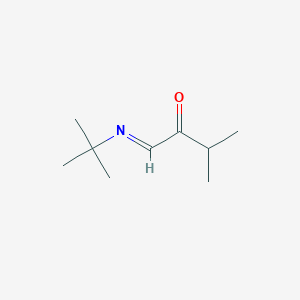

![2-[(3-Ethenylphenyl)methoxy]-N,N-dimethylethan-1-amine](/img/structure/B14313395.png)
![[Naphthalene-1,8-diylbis(methylene)]bis(trimethylgermane)](/img/structure/B14313401.png)
![Pyrazolo[1,5-c]pyrimidin-7(6H)-one, 2,5-diphenyl-](/img/structure/B14313408.png)
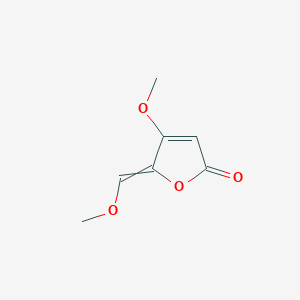
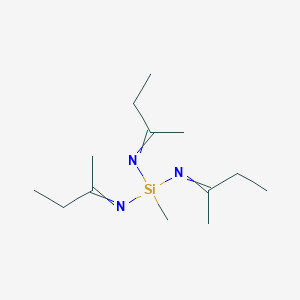
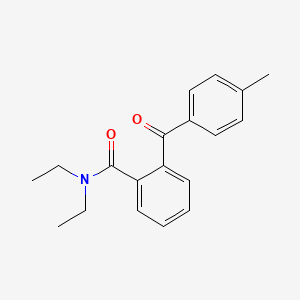
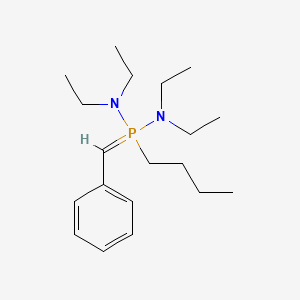
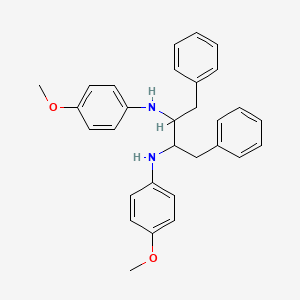
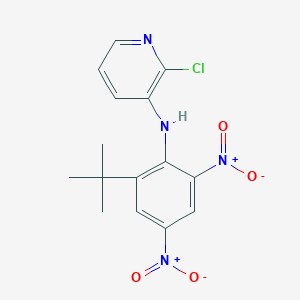

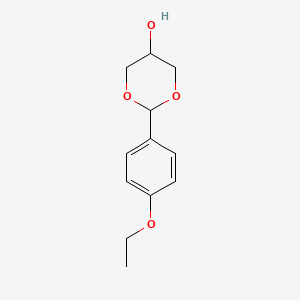
![Hydrazinecarbothioamide, N-phenyl-2-[1-(2-thienyl)ethylidene]-](/img/structure/B14313453.png)
